molecular formula C11H13NS2 B1623935 N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine CAS No. 86052-56-4

N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine

Cat. No.: B1623935
CAS No.: 86052-56-4
M. Wt: 223.4 g/mol
InChI Key: HYBVQPGCTVABLD-UHFFFAOYSA-N
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Description

N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine is a useful research compound. Its molecular formula is C11H13NS2 and its molecular weight is 223.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features two thienyl groups attached to an ethylamine backbone, which contributes to its unique chemical properties. The molecular formula is C10H12N2S2C_{10}H_{12}N_2S_2, and it has a molecular weight of approximately 240.34 g/mol. The presence of sulfur in the thienyl rings is significant as it often enhances biological activity through improved interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have explored the anticancer properties of thienyl-containing compounds. Thienyl derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression associated with cell cycle and apoptosis. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, leading to increased apoptosis rates .

2. Anti-inflammatory Effects

Compounds with thienyl substituents have been reported to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in models of arthritis and other inflammatory diseases .

3. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that thienyl derivatives can exhibit significant antibacterial and antifungal effects, making them candidates for further exploration in treating infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, altering their activity and leading to therapeutic effects.
  • Receptor Modulation : Thienyl compounds often bind to various receptors, potentially influencing pathways related to pain, inflammation, and cellular proliferation.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Alkylation Reactions : Utilizing thienyl halides with amines under basic conditions.
  • Condensation Reactions : Reacting thienyl aldehydes with amines can yield the desired product through imine formation followed by reduction.

These synthetic routes allow for the modification of substituents on the thienyl rings, providing opportunities for developing derivatives with enhanced biological activities.

Case Studies

A review of literature reveals various case studies highlighting the efficacy of this compound:

  • Study on Anticancer Activity : A study demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics .
  • Anti-inflammatory Study : Another investigation reported that this compound reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the uniqueness of this compound within its class, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
N-(4-methylphenyl)-N'-(thien-3-ylmethyl)ureaAnticancer, anti-inflammatoryEnhanced solubility due to urea group
4-(thien-3-yl)-N-benzoylbenzeneamineAnticancerAdditional aromatic system for potency
N-benzyl-N-(1-methyl-2-thien-2-ylethel)amineEnzyme interaction studiesDual functionality from benzyl and thienyl groups

Scientific Research Applications

Medicinal Chemistry

N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine has been investigated for its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit histone deacetylase (HDAC) inhibitory activity, which is crucial in cancer therapy. A notable study demonstrated that thienyl-substituted benzamides significantly reduced tumor volume in xenograft models, suggesting the potential of this compound in cancer treatment .

Anti-inflammatory Properties

The thienyl moiety may enhance interactions with inflammatory mediators, leading to reduced inflammatory responses. This suggests a possible application in treating inflammatory diseases .

Neuroprotective Effects

Studies have explored the neuroprotective properties of related compounds against endoplasmic reticulum (ER) stress, indicating that modifications to the benzamide structure can enhance cell viability under stress conditions, which may be applicable in neurodegenerative disease research .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties, showing promising results against various bacterial strains. Its structural characteristics may allow it to interfere with microbial metabolism .

Material Science

This compound can serve as a building block for synthesizing new materials with specific electronic or optical properties due to its unique thienyl structure. This application is particularly relevant in the development of organic semiconductors and photovoltaic materials .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-amino-N-(thien-2-ylmethyl)benzamideContains a thienyl groupSimilar reactivity but different substituents
N-(4-methylphenyl)-N'-(thien-3-ylmethyl)ureaUrea derivative with thienyl substituentDifferent functional group enhances solubility
4-(thien-3-yl)-N-benzoylbenzeneamineBenzoyl derivative with thienylPotentially higher potency due to additional aromatic system

This table highlights how variations in substituents can lead to differences in biological activity and chemical behavior within this class of compounds.

Case Study 1: Histone Deacetylase Inhibition

A study on related compounds demonstrated significant HDAC inhibitory activity, where certain thienyl-substituted benzamides reduced tumor volume by 60% in HCT116 xenografts at a dosage of 45 mg/kg . This indicates strong potential for therapeutic applications in cancer treatment.

Case Study 2: β-cell Protective Activity

Research on benzamide analogs has shown protective effects against ER stress in pancreatic β-cells, suggesting that modifications to the benzamide structure can enhance cell viability under stress conditions, opening avenues for diabetes treatment .

Properties

IUPAC Name

2-thiophen-2-yl-N-(thiophen-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS2/c1-3-10(13-7-1)5-6-12-9-11-4-2-8-14-11/h1-4,7-8,12H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBVQPGCTVABLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427884
Record name N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86052-56-4
Record name N-(2-thien-2-ylethyl)-N-(thien-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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